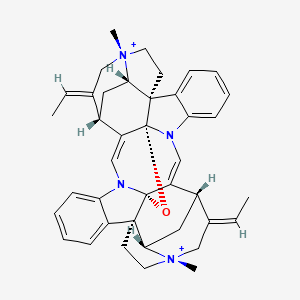

C-Curarine I

Description

Ethnobotanical Origins and Traditional Preparation of Curare Poisons

The term 'curare' is a European interpretation of indigenous words like "woorari" or "urari," meaning "poison." britannica.com For centuries, indigenous tribes in the Amazon and Orinoco river basins utilized these potent extracts to paralyze prey, making hunting more efficient. pdx.edumotohorek.lifemcgill.ca The preparation of curare was a sophisticated process, often held as a secret by specific tribes who then held regional monopolies on its production and trade. pdx.eduoup.com

The general method involved scraping the bark and stems of specific vines, which were then boiled, sometimes with other plant additives or even snake venom, for an extended period. wikipedia.orgpdx.edu This concoction was strained and evaporated to produce a dark, viscous paste with a bitter taste, ready to be applied to the tips of blowgun darts and arrows. wikipedia.orgpdx.edumotohorek.life

The primary botanical sources of curare are woody vines belonging to the Menispermaceae and Loganiaceae families. britannica.comresearchgate.net

Chondrodendron tomentosum : A key species in the Menispermaceae family, this large tropical liana is a principal source for what is known as 'tube curare'. wikipedia.orgwikipedia.org It is the primary source of the well-known alkaloid d-tubocurarine. wikipedia.orgbritannica.comwikipedia.orgbritannica.com

Strychnos species : Various species within this genus of the Loganiaceae family are used, particularly Strychnos toxifera. wikipedia.orgbritannica.comdrugs.comwikipedia.org These plants are the main components of 'calabash curare'. wikipedia.orgbritannica.com

Other genera from which curarizing alkaloids can be isolated include Curarea, Sciadotenia, and Telitoxicum in the Menispermaceae family. wikipedia.org

Table 1: Primary Botanical Sources of Curare

| Family | Genus | Key Species | Type of Curare Produced |

|---|---|---|---|

| Menispermaceae | Chondrodendron | C. tomentosum | Tube Curare |

The composition and potency of curare varied significantly by region, a factor determined by the local flora and the specific recipes passed down through generations. mcgill.caoup.com Early European explorers and scientists attempted to classify curare based on the containers in which it was stored and traded by indigenous peoples. britannica.comccjm.org

Tube Curare : Packaged in hollow bamboo tubes, this form was primarily derived from Chondrodendron tomentosum and was considered highly toxic. wikipedia.orgbritannica.com

Calabash Curare : Stored in gourds, its main active components were derived from Strychnos toxifera. wikipedia.orgbritannica.comoup.com C-Curarine I is isolated from this type of curare. drugfuture.com

Pot Curare : Kept in earthenware pots. britannica.comccjm.org

These classifications, while historically useful, were an oversimplification, as many preparations were complex mixtures of multiple plant sources. wikipedia.org The specific tribes of a region, such as the Macusi or Ticuna, were renowned for producing high-grade curare, indicating a deep ethnobotanical knowledge. oup.com

Early Scientific Expeditions and Investigations into Curare

European fascination with this mysterious South American poison began as early as the 16th century with explorers like Sir Walter Raleigh. nih.govebsco.comnybg.org However, systematic scientific study commenced much later. The geographer Alexander von Humboldt provided one of the first reliable eyewitness accounts of curare preparation in the early 19th century. pdx.edunih.gov These early expeditions brought samples back to Europe, enabling laboratory investigation into its properties.

The French physiologist Claude Bernard (1813-1878) was a pivotal figure in demystifying curare's mechanism of action. wikipedia.orgbritannica.com Through a series of meticulous experiments on frogs, first conducted in 1844, he demonstrated that curare did not kill by destroying the nerve or the muscle itself. nih.govacnr.co.uk Instead, he proved that it worked at the junction between the nerve and the muscle—what is now known as the neuromuscular junction. wikipedia.orgbritannica.comresearchgate.net

Bernard's key findings included:

A curarized muscle would still contract when directly stimulated electrically. nih.govacnr.co.uk

The nerve of a curarized muscle, when stimulated, could not produce a contraction. nih.govacnr.co.uk

He concluded that curare blocks the transmission of nerve impulses to the skeletal muscle, causing paralysis and, in sufficient doses, death by asphyxiation due to the paralysis of the diaphragm. wikipedia.orgccjm.orgbritannica.com

This pioneering work established curare as a critical tool for experimental physiology and laid the groundwork for its eventual use in medicine. britannica.comresearchgate.net

The complex chemical nature of curare made the isolation of its active principles a significant challenge for 19th and early 20th-century chemists. Early preparations were crude and highly variable. ccjm.org The first isolation of a crystalline alkaloid from curare, named tubocurarine, was reported in 1897, though it wasn't obtained in a pure, crystalline form until 1935 by Harold King. britannica.comnih.gov

Chemists like Boehm and later Wieland made significant strides in separating the complex mixtures. oup.com Wieland and his colleagues, in the late 1930s and early 1940s, were the first to isolate several pure crystalline alkaloids from calabash curare. oup.com These initial separations relied on techniques like chromatography of the Reinecke's salts, which allowed for the gradual identification of the dozens of alkaloids present in a single curare sample. oup.com This foundational work was essential for distinguishing individual compounds within the broad spectrum of curare alkaloids.

Isolation and Distinctive Characterization of this compound within the Curare Alkaloid Spectrum

This compound is one of the many alkaloids isolated specifically from calabash curare, the type derived from Strychnos species. drugfuture.com Its isolation was a part of the broader effort to understand the chemical constituents of this particular curare variant.

The first isolation of this compound is credited to Wieland and Pistor in 1938. drugfuture.com Subsequent isolations and studies were carried out by researchers such as Karrer and Schmid in 1946. drugfuture.com These efforts were part of a wave of chemical research that sought to separate and identify the potent alkaloids responsible for calabash curare's activity.

This compound is a curare alkaloid that is structurally similar to other active compounds like d-tubocurarine. nih.gov It functions as a non-depolarizing muscle relaxant by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. nih.gov By binding to these receptors, it blocks the neurotransmitter acetylcholine, thereby preventing muscle contraction. wikipedia.orgnih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 7168-64-1 |

| Molecular Formula | C₄₀H₄₄N₄O²⁺ |

| Molecular Weight | 596.8 g/mol |

| Appearance (Dichloride form) | Needles from methanol + ether |

| Solubility (Dichloride form) | Soluble in water, alcohol; practically insoluble in ether, acetone |

Data sourced from PubChem and other chemical databases. drugfuture.comnih.gov

The elucidation of this compound's structure and its relationship to other curare alkaloids was a complex process, contributing to the broader understanding of the structure-activity relationships within this class of compounds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| d-tubocurarine |

Differentiation from Other Major Curare Alkaloids (e.g., d-Tubocurarine, Toxiferine)

This compound belongs to the bisindole or strychnine-type alkaloid family, which distinguishes it structurally from d-tubocurarine, a bis-benzylisoquinoline alkaloid isolated from tube curare (Chondrodendron tomentosum). wikipedia.org Toxiferine (B1239995), another major alkaloid from calabash curare, shares the bisindole scaffold with this compound but differs in its specific chemical structure and is noted to be significantly more potent than d-tubocurarine. nih.govnih.gov

All three compounds act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, blocking the action of the neurotransmitter acetylcholine and thereby causing muscle relaxation and, in sufficient doses, paralysis. wikipedia.org However, subtle differences in their molecular structures lead to variations in their binding affinity and potency.

Below is a comparative table of these three key curare alkaloids:

| Feature | This compound | d-Tubocurarine | Toxiferine |

| Alkaloid Class | Bisindole (Strychnine-type) | Bis-benzylisoquinoline | Bisindole (Strychnine-type) |

| Primary Source | Calabash Curare (Strychnos sp.) | Tube Curare (Chondrodendron tomentosum) | Calabash Curare (Strychnos sp.) |

| Molecular Formula | C₄₀H₄₄N₄O²⁺ | C₃₇H₄₁N₂O₆⁺ | C₄₀H₄₆N₄O₂²⁺ |

This table is interactive. You can sort and filter the data.

Significance of this compound in Advancing Curare Alkaloid Chemistry

The complex and rigid cage-like structure of this compound presented a formidable challenge to chemists for many years. Its structural elucidation was a landmark achievement that significantly advanced the field of natural product chemistry. The determination of its intricate three-dimensional architecture required the application of advanced spectroscopic techniques and, ultimately, X-ray crystallography. researchgate.net

The successful elucidation of the structure of this compound provided a crucial template for understanding the structure-activity relationships of curare alkaloids. It helped to clarify the spatial arrangement of the quaternary nitrogen atoms and other functional groups that are essential for high-affinity binding to the nicotinic acetylcholine receptor. This knowledge was instrumental in the later development of synthetic neuromuscular blocking agents with improved pharmacological profiles. Furthermore, the total synthesis of complex alkaloids like this compound has been a driving force for the development of new synthetic methodologies in organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7168-64-1 |

|---|---|

Molecular Formula |

C40H44N4O+2 |

Molecular Weight |

596.8 g/mol |

IUPAC Name |

(1R,9R,11R,13S,15S,16S,19R,29S,30E,32S,35S,38E)-30,38-di(ethylidene)-16,32-dimethyl-10-oxa-8,26-diaza-16,32-diazoniadodecacyclo[27.5.2.213,16.18,12.01,9.02,7.09,28.011,19.011,26.015,19.020,25.032,35]nonatriaconta-2,4,6,12(39),20,22,24,27-octaene |

InChI |

InChI=1S/C40H44N4O/c1-5-25-23-43(3)17-15-37-29-11-7-10-14-34(29)42-22-32-28-20-36-38(16-18-44(36,4)24-26(28)6-2)30-12-8-9-13-33(30)41-21-31(27(25)19-35(37)43)39(37,42)45-40(32,38)41/h5-14,21-22,27-28,35-36H,15-20,23-24H2,1-4H3/q+2/b25-5-,26-6-/t27-,28-,35-,36-,37+,38+,39+,40+,43-,44-/m0/s1 |

InChI Key |

DWELRYDMYVJVSL-TUHIATKQSA-N |

SMILES |

CC=C1C[N+]2(CCC34C2CC1C5=CN6C7=CC=CC=C7C89C61C(=CN(C53O1)C1=CC=CC=C41)C1CC8[N+](CC9)(CC1=CC)C)C |

Isomeric SMILES |

C/C=C/1\[C@H]2C3=CN4[C@@]56O[C@]37N(C8=CC=CC=C8[C@]79[C@H](C2)[N@+](C1)(CC9)C)C=C5[C@@H]1/C(=C\C)/C[N@+]2([C@H]([C@]6(C3=CC=CC=C43)CC2)C1)C |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C5=CN6C7=CC=CC=C7C89C61C(=CN(C53O1)C1=CC=CC=C41)C1CC8[N+](CC9)(CC1=CC)C)C |

Other CAS No. |

7168-64-1 |

Origin of Product |

United States |

Structural Elucidation and Chemical Classification of C Curarine I

Molecular Architecture and Core Skeleton Identification

The determination of C-Curarine I's intricate molecular framework involved various analytical techniques, including X-ray diffraction studies, which were crucial in unequivocally establishing the structure of its central octacyclic ring and ether bridge. uliege.bersc.org

Classification as a Dimeric Bisindole Alkaloid

This compound is classified as a dimeric bisindole alkaloid. uliege.bewikipedia.org This classification stems from its structure being composed of two identical indole (B1671886) alkaloid units, known as monomers, that are joined together. wikipedia.org The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, forms the fundamental building block of each monomer. The dimerization of these units creates the complex, larger structure of this compound. uliege.bewikipedia.org It belongs to the family of Strychnos alkaloids, which are characterized by core structures like strychnan, stemmadenine, or akuammicine (B1666747). t3db.ca

Presence and Significance of Bisquaternary Ammonium (B1175870) Centers

A defining feature of the this compound molecule is the presence of two quaternary ammonium centers. uliege.bewikipedia.org This means that each of the two nitrogen atoms within the alkaloid structure is bonded to four carbon atoms, resulting in a permanent positive charge on each nitrogen. researchgate.net This "bisquaternary" nature is a common characteristic among many potent neuromuscular blocking agents. uliege.benih.gov The presence of these two positively charged centers, separated by a specific distance, is believed to be crucial for its biological activity, allowing it to bind effectively to the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. wikipedia.orgnih.govslideshare.net

Comparative Structural Analysis with Related Neuromuscular Blocking Agents

The structure of this compound shares similarities with other neuromuscular blocking agents, yet possesses unique features that distinguish it.

Structural Similarities to d-Tubocurarine and Toxiferine (B1239995) I

This compound is structurally related to other well-known curare alkaloids like d-tubocurarine and toxiferine I. wikipedia.orgt3db.ca Like this compound, both d-tubocurarine and toxiferine I are alkaloids that act as neuromuscular blocking agents by antagonizing the nicotinic acetylcholine receptor. wikipedia.orgvedantu.commdpi.com

d-Tubocurarine: While both are curare alkaloids, d-tubocurarine is a benzylisoquinoline alkaloid, whereas this compound is a bisindole alkaloid. wikipedia.orgwikipedia.org A key similarity lies in the presence of quaternary ammonium groups, which are essential for their neuromuscular blocking activity. wikipedia.orgnih.gov However, the core skeletons of the two molecules are different.

Unique Structural Features of this compound among Calabash Curare Alkaloids

Among the diverse array of alkaloids found in calabash curare, this compound possesses a distinct structural feature: an ether bridge connecting the two monomeric units. uliege.bersc.org This ether linkage, in conjunction with the central octacyclic ring, creates a rigid and complex three-dimensional structure that is unique among the calabash curare alkaloids. uliege.bersc.org This specific architecture contributes to its high potency as a neuromuscular blocking agent.

Stereochemical Considerations and Isomeric Forms of this compound

The complex structure of this compound includes multiple stereocenters, which are carbon atoms bonded to four different groups, giving rise to the possibility of various stereoisomers. ncats.io The specific three-dimensional arrangement of atoms, or stereochemistry, is critical to its biological activity.

The molecule has a defined absolute stereochemistry with ten stereocenters and two E/Z centers related to the ethylidene groups. ncats.io The precise spatial orientation of the various rings and substituents is a key determinant of its ability to bind to its biological target. While different stereoisomers of related compounds like mivacurium (B34715) exist, specific isomeric forms of this compound itself are not extensively documented in the available literature. oup.com The naturally occurring form is the one that has been isolated and studied.

Biosynthetic Pathways and Biogenetic Hypotheses for C Curarine I

Proposed Precursors in Indole (B1671886) Alkaloid Biosynthesis (e.g., Tryptamine (B22526), Secologanin)

The biosynthesis of C-Curarine I, like other monoterpenoid indole alkaloids (MIAs), begins with the convergence of two primary metabolic pathways: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

Tryptamine: The indole core of the alkaloid is derived from the amino acid L-tryptophan. wikipedia.org Through the action of the enzyme tryptophan decarboxylase (TDC), tryptophan undergoes decarboxylation to yield tryptamine. wikipedia.org This reaction is a critical entry point for the formation of a vast array of indole alkaloids. youtube.com

Secologanin (B1681713): The monoterpenoid portion of the molecule originates from the MEP pathway in the plastids, which produces geranyl pyrophosphate (GPP). Through a series of enzymatic steps involving geraniol (B1671447) synthase, geraniol 8-hydroxylase, and others, GPP is converted into the iridoid glucoside, secologanin. wikipedia.org

The crucial condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase (STR). nih.govmdpi.com This Pictet-Spengler reaction forms strictosidine, the universal precursor for all monoterpenoid indole alkaloids. youtube.comnih.gov From this central intermediate, divergent pathways lead to the incredible structural diversity observed in this class of natural products. nih.govnih.gov

| Precursor | Origin Pathway | Role in this compound Biosynthesis |

| L-Tryptophan | Shikimate Pathway | Provides the indole core structure. |

| Tryptamine | Derived from Tryptophan | Condenses with secologanin to initiate alkaloid formation. |

| Secologanin | Methylerythritol Phosphate (MEP) Pathway | Provides the C9/C10 monoterpenoid unit. |

| Strictosidine | Condensation Product | The common intermediate for all monoterpenoid indole alkaloids. |

Enzymatic Steps and Intermediates Leading to Dimeric Indole Alkaloids

The biosynthesis from strictosidine to a complex dimeric structure like this compound involves numerous enzymatic transformations, including deglycosylation, cyclizations, oxidations, and ultimately, dimerization.

Following its synthesis, strictosidine is deglycosylated by the enzyme strictosidine β-glucosidase (SGD), yielding a highly reactive aglycone. wikipedia.org This unstable intermediate can rearrange to form various alkaloid skeletons. The pathway leading to the Strychnos-type alkaloids involves the formation of intermediates like preakuammicine. nih.gov Preakuammicine is a central branching point, serving as a precursor to the major classes of MIAs, including the Strychnos, Aspidosperma, and Iboga types. nih.gov

The formation of bisindole alkaloids such as this compound requires the coupling of two monomeric indole alkaloid units. nih.govresearchgate.net While the exact monomeric precursors of this compound are not definitively elucidated, they are believed to be complex derivatives descending from the preakuammicine pathway, characteristic of Strychnos alkaloids.

A key step in the biosynthesis of bisindole alkaloids is the dimerization of two monomeric units through an oxidative coupling reaction. rsc.org This process is essential for creating the carbon-carbon or carbon-oxygen-carbon bonds that link the two halves of the final molecule. nih.gov

In plants, these reactions are typically catalyzed by oxidoreductase enzymes, such as peroxidases (PRX) or cytochrome P450 monooxygenases (CYP450s). mdpi.comnih.gov These enzymes generate radical species from the monomeric alkaloid substrates. The coupling of these radicals then leads to the formation of the dimeric structure. The mechanism often involves the following general steps:

Oxidation: An enzyme, such as a peroxidase, abstracts an electron from each of the two monomeric alkaloid substrates, generating reactive radical intermediates.

Radical Coupling: The two radical intermediates then couple to form a new covalent bond, linking the two monomers.

Rearrangement/Stabilization: The resulting dimeric intermediate may undergo further enzymatic or spontaneous rearrangements to yield the final, stable bisindole alkaloid.

This enzymatic control ensures the high regio- and stereoselectivity often observed in complex natural products like this compound.

A defining structural feature of this compound is the presence of two quaternary nitrogen atoms, which impart a permanent positive charge to the molecule. nih.govwikipedia.org This quaternization is a late-stage step in the biosynthetic pathway.

The process is carried out by methyltransferase enzymes, which use S-adenosyl-L-methionine (SAM) as the universal methyl group donor. youtube.com In this reaction, the lone pair of electrons on the tertiary nitrogen atoms of the dimeric alkaloid scaffold acts as a nucleophile, attacking the electrophilic methyl group of SAM. This results in the formation of a new carbon-nitrogen bond and the conversion of the tertiary amines into quaternary ammonium (B1175870) ions. wikipedia.org This final modification is crucial for the molecule's biological activity.

Chemotaxonomic Implications of this compound Biosynthesis in Strychnos Species

Chemotaxonomy utilizes the distribution of chemical compounds in plants to understand their systematic and evolutionary relationships. The alkaloids of the genus Strychnos (family Loganiaceae) are a classic example of this principle. scispace.com

The genus Strychnos is renowned for producing a vast array of structurally complex monoterpenoid indole alkaloids, particularly dimeric ones. wikipedia.orgscispace.com The presence of highly complex bisindole alkaloids like this compound is a significant chemotaxonomic marker for this genus. The biosynthetic machinery required to produce such molecules—including the specific enzymes for oxidative coupling and quaternization—is considered an evolutionarily advanced trait.

The structural type of alkaloid can help classify species within the large Strychnos genus. For instance, the alkaloids found in South American Strychnos species used for curare preparations (like this compound) differ significantly from the convulsant alkaloids like strychnine found in the Asian species Strychnos nux-vomica. This chemical divergence reflects the evolutionary history and geographic separation of the species. Therefore, the analysis of alkaloid profiles, including the presence or absence of specific dimeric compounds like this compound, serves as a powerful tool for the chemotaxonomic classification of Strychnos species. uomustansiriyah.edu.iq

Mechanistic Pharmacology of C Curarine I at the Molecular and Cellular Level

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The principal mechanism of action for C-Curarine I and related curare alkaloids is the blockade of nicotinic acetylcholine receptors (nAChRs). wikipedia.org These receptors, which are pentameric structures composed of five subunits arranged around a central ion pore, are activated by the endogenous neurotransmitter acetylcholine (ACh). bionity.com Upon activation, the channel opens, allowing the influx of cations like sodium and calcium, which leads to depolarization of the cell membrane and subsequent physiological effects, such as muscle contraction at the neuromuscular junction. jove.com this compound interferes with this process by preventing the activation of the receptor by acetylcholine. nih.govwikipedia.org

At the neuromuscular junction, this compound functions as a non-depolarizing neuromuscular blocking agent. derangedphysiology.comoup.com It acts as a competitive antagonist to acetylcholine at the postsynaptic nAChRs located on the motor endplate of skeletal muscle fibers. nih.govwikipedia.org By binding to the same recognition sites as acetylcholine, this compound physically obstructs the neurotransmitter from accessing its binding pockets on the receptor's α-subunits. oup.comdrugbank.com This binding is reversible and does not elicit the conformational change required to open the ion channel. wikipedia.orgoup.com

The competitive nature of this antagonism means that the blockade can be overcome by increasing the concentration of acetylcholine in the synaptic cleft. oup.comaneskey.com This is the principle behind the use of acetylcholinesterase inhibitors to reverse the effects of curare-like compounds; by preventing the breakdown of acetylcholine, its concentration at the junction increases, allowing it to outcompete the antagonist for receptor binding sites. wikipedia.organeskey.com The dynamic association and dissociation of this compound at the receptor site prevents depolarization of the motor endplate, leading to a flaccid paralysis of the muscle. drugbank.com

The binding site for this compound on the nicotinic acetylcholine receptor is the orthosteric site, which is the same site to which the endogenous agonist, acetylcholine, binds. wikipedia.orgnih.gov This is a defining characteristic of its action as a competitive antagonist. The nAChR possesses at least two orthosteric binding sites, located in the extracellular domain at the interface between subunits. nih.govnih.gov In the muscle-type receptor, these sites are found at the α-γ and α-δ subunit interfaces. nih.gov

While the primary mechanism is orthosteric antagonism, some studies on related curare compounds, such as d-tubocurarine, suggest more complex interactions. researchgate.net There is evidence that d-tubocurarine may also bind to allosteric sites, locations on the receptor distinct from the agonist-binding site, which can modulate receptor function non-competitively. researchgate.net Furthermore, some research indicates that at higher concentrations, curare can act as an open-channel blocker, physically occluding the ion pore. nih.gov However, the predominant and clinically relevant mechanism of action for this compound at therapeutic concentrations is competitive binding at the orthosteric site. wikipedia.orgdrugbank.com

The family of nicotinic acetylcholine receptors is highly diverse, with numerous subtypes formed by different combinations of α and β subunits. bionity.com These subtypes are broadly classified into muscle-type receptors, found at the neuromuscular junction, and neuronal-type receptors, located throughout the central and peripheral nervous systems. jove.com

This compound and its analogs exhibit a degree of selectivity among these nAChR subtypes. Historically, their most prominent effect is at the muscle-type (α1)₂β1δε receptor. However, they also interact with various neuronal subtypes. Studies comparing d-tubocurarine (d-TC) and structurally similar bisbenzylisoquinoline alkaloids (BBIQAs) have provided insight into their affinity profiles. For instance, in competition binding assays with α-bungarotoxin, d-TC shows a high affinity for the Torpedo californica muscle-type nAChR. nih.govnih.gov

The affinity for neuronal subtypes varies. For example, d-TC and related BBIQAs demonstrate activity at neuronal α3β2, α4β2, and α7 nAChRs. nih.govresearchgate.net The potency, often measured as the half-maximal inhibitory concentration (IC₅₀), can differ significantly between subtypes. This differential affinity is critical, as interactions with neuronal nAChRs in autonomic ganglia can lead to other physiological effects. nih.gov

| Compound | Receptor Subtype | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| d-Tubocurarine (d-TC) | Torpedo muscle-type | [¹²⁵I]-αBgt Binding | 0.39 | nih.govnih.gov |

| d-Tubocurarine (d-TC) | Human α7 | [¹²⁵I]-αBgt Binding | 7.77 | nih.govnih.gov |

| d-Tubocurarine (d-TC) | Mouse adult α1β1εδ | ACh-induced Ca²⁺ response | ~0.75-3.08 | nih.govnih.gov |

| BBIQA1 | Torpedo muscle-type | [¹²⁵I]-αBgt Binding | 26.3 | nih.govnih.gov |

| BBIQA2 | Torpedo muscle-type | [¹²⁵I]-αBgt Binding | 8.75 | nih.govnih.gov |

| BBIQA2 | Human α7 | [¹²⁵I]-αBgt Binding | 5.52 | nih.govnih.gov |

Effects on Other Cys-loop Receptors (e.g., 5-HT3 Receptors, GABAₐ Receptors)

The Cys-loop superfamily includes not only nAChRs but also serotonin (B10506) type 3 (5-HT₃), glycine, and γ-aminobutyric acid type A (GABAₐ) receptors. bionity.com Given the structural similarities within this family, it is not uncommon for ligands to exhibit activity across different receptor types.

Research has shown that d-tubocurarine can inhibit the function of both 5-HT₃ and GABAₐ receptors. nih.govresearchgate.net Studies comparing d-TC with related curare alkaloids found that d-TC is a potent inhibitor of 5-HT₃ receptors, with an IC₅₀ value in the nanomolar range (22.63 nM). nih.gov Its potency at GABAₐ receptors is lower; high concentrations (100 μM) of d-TC were required to achieve nearly complete inhibition of currents from α3β2γ2 GABAₐ receptors. nih.govnih.gov This cross-reactivity indicates that the pharmacological profile of this compound may not be exclusively limited to nicotinic receptors, although its highest affinity is typically for nAChRs.

Electrophysiological Studies of this compound Action (e.g., Two-Electrode Voltage Clamp Experiments)

Electrophysiological techniques provide direct functional evidence of a compound's effect on ion channels. The two-electrode voltage clamp (TEVC) is a powerful method used to study ligand-gated ion channels expressed in large cells, such as Xenopus laevis oocytes. nih.govnpielectronic.comuni-frankfurt.de This technique allows researchers to control the membrane potential of the cell while measuring the ionic currents that flow through the channels in response to agonist application. nih.gov

In a typical TEVC experiment to study this compound, oocytes are injected with mRNA encoding the subunits for a specific receptor subtype (e.g., mouse muscle nAChR). nih.gov Application of acetylcholine to these oocytes induces a large inward current, reflecting the influx of cations through the opened nAChR channels. When the oocytes are co-incubated with this compound, the acetylcholine-induced current is significantly reduced or abolished. nih.gov This demonstrates the inhibitory action of the compound at the receptor level. Such experiments have been used to show that curare alkaloids efficiently decrease the amplitudes of ACh-induced currents in mouse muscle nAChRs. nih.gov These functional assays are crucial for determining the potency (e.g., IC₅₀ values) and mechanism (e.g., competitive vs. non-competitive) of antagonists like this compound. researchgate.net

Investigation of Post-Receptor Mechanisms and Downstream Signaling Pathways

As a competitive antagonist, the primary effect of this compound is the prevention of receptor activation, thereby blocking the initiation of downstream signaling cascades. The normal signaling pathway for nAChRs involves the influx of cations, leading to membrane depolarization. jove.com At the neuromuscular junction, this depolarization generates an end-plate potential, which, if it reaches a threshold, triggers a muscle action potential and subsequent muscle contraction. jove.com In neurons, the depolarization can lead to the firing of an action potential and the activation of voltage-gated ion channels, while the influx of calcium can act as a second messenger to modulate intracellular processes like neurotransmitter release. bionity.com

The action of this compound is to inhibit these events at their inception. By blocking the receptor, it prevents membrane depolarization and the associated calcium influx. jove.com Therefore, there is no "post-receptor mechanism" initiated by this compound itself. Instead, its pharmacological effect is defined by the blockade of the physiological signaling pathways normally triggered by acetylcholine. Any investigation into these mechanisms focuses on quantifying the degree to which this compound prevents the activation of these pathways. For instance, studies might measure the inhibition of calcium influx in response to acetylcholine in cells expressing specific nAChR subtypes. nih.govnih.gov

Synthetic Chemistry and Structure Activity Relationship Sar Studies of C Curarine I Analogs

Total Synthesis Approaches to C-Curarine I and its Structural Analogs

The synthesis of bisindole alkaloids like this compound is a significant challenge due to their complex, polycyclic structures. Chemists have devised various strategies to construct this intricate molecular framework.

Retrosynthetic Strategies for Bisindole Alkaloid Construction

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by mentally breaking them down into simpler precursors. chemistry.coach For bisindole alkaloids, a common retrosynthetic strategy involves disconnecting the molecule at the central piperidine (B6355638) ring, leading to two separate indole-containing fragments. nih.gov Another key approach is to sever the bond connecting the two indole (B1671886) units, envisioning a late-stage coupling reaction to join them.

Biomimetic strategies, which mimic the proposed biosynthetic pathways of these alkaloids, have also been influential. researchgate.net These approaches often involve the coupling of tryptamine-derived units. For instance, the Wieland-Gumlich aldehyde, a well-known intermediate in the synthesis of Strychnos alkaloids, can serve as a precursor to one of the indole moieties. nih.gov Modern synthetic methods, diverging from purely biomimetic routes, have also proven highly effective. acs.org

A notable retrosynthesis of mavacuran alkaloids, which share structural similarities with this compound, involved a late-stage construction of the D-ring via an intramolecular 1,4-addition. chemrxiv.org This highlights the diversity of approaches used to tackle these complex structures.

Development of Key Intermediates and Cyclization Reactions

The successful synthesis of this compound and its analogs relies on the efficient construction of key intermediates and the application of powerful cyclization reactions. The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinoline and related indole alkaloids, allowing for the formation of the core heterocyclic systems. acs.orgbeilstein-journals.org

Palladium-catalyzed reactions, such as the Heck reaction, have been instrumental in forming key carbon-carbon bonds, particularly in the construction of the piperidine D-ring. nih.gov Transition metal-catalyzed cross-coupling reactions, like the Ullmann-type C-O coupling, have also been employed to link precursor fragments in the synthesis of related curare alkaloids. acs.org

More recent innovations include the use of metal carbenoid cyclizations, where an N-H insertion reaction is used to form a key ring of the alkaloid core. researchgate.net Cascade reactions, where multiple bond-forming events occur in a single step, have also been developed to rapidly increase molecular complexity. mdpi.com For example, a three-component reaction followed by one-pot N-allylation and intramolecular Heck reactions has been used to synthesize fused pyrroloisoquinolines. beilstein-journals.org

Derivatization and Chemical Modification of the this compound Scaffold

To probe the structure-activity relationships of this compound, scientists have synthesized various derivatives by chemically modifying the parent structure. nih.gov These modifications often target key functional groups and structural motifs.

A primary focus of derivatization has been the nitrogen atoms. While this compound is a mono-quaternary alkaloid, the synthesis of bis-quaternary analogs has been a common strategy. nih.gov This can be achieved by alkylating the tertiary nitrogen atom present in the molecule. The rationale behind this is the observation that many potent neuromuscular blocking agents contain two quaternary ammonium (B1175870) centers separated by a specific distance. nih.gov

Structure-Activity Relationship (SAR) Analysis for Neuromuscular Blocking Potency

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, these studies have provided significant insights into the requirements for potent neuromuscular blockade.

Influence of Quaternary Nitrogen Moieties on Receptor Interaction

The neuromuscular blocking action of this compound is primarily attributed to its ability to act as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. t3db.ca A key feature for this interaction is the presence of at least one positively charged quaternary ammonium group, which mimics the endogenous neurotransmitter, acetylcholine. cambridge.org

The discovery that d-tubocurarine, a related curare alkaloid, possesses two charged nitrogen atoms led to the hypothesis that a bis-quaternary structure is beneficial for potency. nih.gov This led to the development of the "10-atom rule," which suggests that an optimal distance of approximately 10-12 carbon atoms between two quaternary nitrogens leads to high neuromuscular blocking activity. nih.govoup.com Indeed, many synthetic bis-quaternary ammonium compounds have shown potent curare-like activity. nih.gov While this compound itself is mono-quaternary, it is believed to function like a bis-quaternary compound at physiological pH due to the protonation of a tertiary nitrogen. oup.com Interestingly, some tertiary amine alkaloids from Erythrina species exhibit curare-like action, which is abolished upon quaternization, representing a notable exception to the general trend. dss.go.th

| Compound Type | Number of Quaternary Nitrogens | General Effect on Potency |

| Mono-quaternary (e.g., this compound) | 1 | Active |

| Bis-quaternary Analogs | 2 | Often Increased Potency |

| Tertiary Amines (e.g., Erythrina alkaloids) | 0 (protonated at physiological pH) | Active, but potency lost on quaternization |

Role of Indole and Piperidine Ring Systems in Binding Affinity

The rigid, cage-like structure of this compound, formed by the fusion of indole and piperidine ring systems, is critical for its high binding affinity. t3db.ca This rigid framework precisely orients the key functional groups for optimal interaction with the nAChR. The indole nucleus is a common feature in many biologically active compounds and contributes to binding through various non-covalent interactions. nih.govnih.gov

Impact of Stereochemistry on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For complex natural products like this compound and its analogs, which interact with specific biological targets, the precise spatial orientation of functional groups dictates the efficiency and nature of molecular recognition. The interaction between these alkaloids and their receptors, primarily the nicotinic acetylcholine receptor (nAChR), is highly stereospecific. Even subtle changes in the configuration at a single chiral center can lead to dramatic differences in binding affinity and pharmacological effect.

Studies on analogs and stereoisomers of related bisbenzylisoquinoline alkaloids, such as d-tubocurarine, provide significant insights into the principles of molecular recognition that are applicable to this compound. The comparison between different stereoisomers reveals the importance of correct stereoconfiguration for effective binding to the nAChR. For instance, research on stereoisomers of tubocurine has demonstrated that inverting the configuration at a key chiral center can lead to a significant loss of activity. researchgate.net

An illustrative example is the comparison between tubocurine and its stereoisomer, l-bebeerine, which has an inverted configuration at the C-1 carbon. researchgate.net While structurally very similar, their ability to bind to the nAChR differs substantially, indicating that the receptor can distinguish between these subtle stereochemical variations. This high degree of stereoselectivity suggests that the receptor has a well-defined three-dimensional binding site.

Furthermore, the absolute configuration of specific carbon atoms within the alkaloid framework has been shown to be essential. For example, in analogs of the related alkaloid toxiferine (B1239995), the S-configuration at the C-20 position was determined to be the naturally occurring and active conformation. acs.org This specificity at a single stereocenter highlights how molecular recognition processes are finely tuned to the precise three-dimensional structure of the ligand.

The data from comparative binding studies of stereoisomers provide quantitative evidence for the impact of stereochemistry. The affinity of these compounds for the nAChR is a direct measure of the effectiveness of molecular recognition.

Table 1: Impact of Stereoisomerization on Nicotinic Acetylcholine Receptor (nAChR) Binding

| Compound | Stereochemical Relationship | Key Configurational Difference | Receptor Binding Affinity | Reference |

| d-Tubocurarine | Natural, active isomer | (R)-configuration at C-1 | High | researchgate.net |

| l-Bebeerine | Stereoisomer of tubocurine | (S)-configuration at C-1 (inverted) | Poor | researchgate.net |

| Chondocurarine | Dimethiodide of d-tubocurine | (R)-configuration at C-1 | High | researchgate.net |

| l-Bebeerine dimethiodide | Stereoisomer of chondocurarine | (S)-configuration at C-1 (inverted) | Poor | researchgate.net |

This table is generated based on findings reported for d-tubocurarine and its analogs, which serve as a model for understanding the stereochemical requirements of related curare alkaloids like this compound.

Analytical Methodologies for the Detection and Characterization of C Curarine I

Extraction and Isolation Protocols from Biological and Botanical Matrices

The primary botanical sources of C-Curarine I are various species of the genus Strychnos, which are used to prepare the crude resinous substance known as calabash curare. ccjm.orgoup.combritannica.com The isolation of this compound from this complex matrix is a multi-step process involving extraction and chromatographic purification.

The initial step involves the extraction of the crude curare or the powdered bark of the plant material. Traditionally, this is done by boiling the bark in water. oup.com In a laboratory setting, a more exhaustive extraction is achieved using aqueous acidic solutions to protonate the nitrogenous alkaloids, thereby increasing their solubility in the aqueous phase. researchgate.net This is typically followed by a basification and liquid-liquid extraction protocol. The aqueous extract is made alkaline, deprotonating the tertiary amine functionalities (though this compound is a quaternary amine), and the alkaloids are then partitioned into an organic solvent.

Following the initial extraction, the crude alkaloid mixture is subjected to various chromatographic techniques for the isolation of this compound. As a quaternary ammonium (B1175870) compound, this compound is highly polar, which dictates the choice of chromatographic conditions. A general protocol involves:

Preliminary Cleanup: The crude extract is often passed through a solid-phase extraction (SPE) cartridge, such as one with a C18 stationary phase, to remove highly nonpolar or highly polar impurities. The sample is loaded, washed with water, and the alkaloid-containing fraction is then eluted with methanol. frontiersin.org

Column Chromatography: The partially purified fraction is then subjected to column chromatography. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-modified silica) chromatography have been employed for the separation of curare alkaloids. researchgate.net

Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) is a particularly effective technique for the separation of polar compounds like quaternary alkaloids from complex mixtures, as it avoids irreversible adsorption to solid stationary phases. uliege.be

Final Purification: The fractions containing this compound are pooled and may require a final purification step, often involving crystallization from a solvent mixture such as methanol and ether, to yield the pure compound. drugfuture.com

Spectroscopic Characterization Techniques

Once isolated, the structure of this compound is elucidated and confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of complex molecules like this compound. Due to the intricate, polycyclic, and asymmetric nature of the molecule, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key regions would include the aromatic region (for protons on the indole (B1671886) rings), the olefinic region (for C=CH protons), and the aliphatic region (for the saturated portions of the polycyclic core and N-methyl groups).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques: To assemble the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of bonded proton systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule.

Mass spectrometry (MS) is used to determine the precise molecular weight and formula of this compound and to gain structural information through analysis of its fragmentation patterns.

The molecular formula of the this compound dication is [C₄₀H₄₄N₄O]²⁺. drugfuture.comnih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the ion, which for this compound is 596.3515 Da (for the dication, m/z = 298.1758). nih.gov This allows for the unambiguous determination of its elemental composition.

Electron impact (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) experiments generate characteristic fragment ions. The fragmentation of the complex polycyclic structure of this compound is expected to proceed through the cleavage of the less stable bonds. Expected fragmentation pathways for bisindole alkaloids include:

Cleavage of the ether linkage.

Retro-Diels-Alder reactions within the cyclic systems.

Loss of small neutral molecules or radicals from the aliphatic portions of the structure. researchgate.netlibretexts.orgwhitman.edu

Analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule as determined by NMR.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (Dication) | [C₄₀H₄₄N₄O]²⁺ | drugfuture.comnih.gov |

| Molecular Weight (Dication) | 596.8 g/mol | nih.gov |

| Monoisotopic Mass (Dication) | 596.35151204 Da | nih.gov |

| Charge | +2 | drugfuture.comnih.gov |

UV-Visible and Infrared spectroscopy provide complementary information regarding the electronic structure and functional groups present in this compound.

UV-Vis Spectroscopy: This technique provides information about the conjugated systems (chromophores) within the molecule. The UV spectrum of this compound, typically measured in ethanol, shows absorption maxima (λ_max) at 260 nm and 296 nm. drugfuture.com These absorptions are characteristic of the indole chromophores present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations (stretching, bending) of chemical bonds. Although a specific IR spectrum for this compound is not readily available, the expected characteristic absorption bands can be predicted based on its structure. libretexts.orglumenlearning.com

| Technique | Parameter | Observed/Expected Value | Indicated Feature |

|---|---|---|---|

| UV-Vis (in 95% Alcohol) | λ_max 1 | 260 nm | Indole Chromophore |

| λ_max 2 | 296 nm | Indole Chromophore | |

| IR | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Aromatic Rings |

| Aliphatic C-H Stretch | ~3000-2850 cm⁻¹ | Saturated Carbon Framework | |

| C=C Stretch | ~1650-1580 cm⁻¹ | Aromatic Rings and Olefinic Groups | |

| C-N Stretch | ~1350-1000 cm⁻¹ | Amine Functionality | |

| C-O-C Stretch | ~1150-1050 cm⁻¹ | Ether Linkage |

Chromatographic Separation and Quantification Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography, are indispensable for the final purity assessment and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of isolated natural products and for quantifying the amount of a specific compound in a mixture. researchgate.netunirioja.es For a polar, quaternary alkaloid like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method for the analysis of curare alkaloids would involve a C18 (octadecylsilane) stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. frontiersin.orgresearchgate.net An acidic modifier, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by ion-pairing with the quaternary amine. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with different polarities present in the mixture.

Detection is typically achieved using a UV-Vis detector, set at one of the absorption maxima of this compound (e.g., 260 nm or 296 nm). drugfuture.comresearchgate.net

Purity Assessment: The purity of an isolated sample of this compound is determined by injecting it into the HPLC system. A pure sample should yield a single major peak at a characteristic retention time. The peak area percentage of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. researchgate.net

Quantification: To quantify the concentration of this compound in a sample, a calibration curve is constructed. This is done by preparing a series of standard solutions of pure this compound at known concentrations and injecting them into the HPLC. The peak area for each standard is plotted against its concentration. The resulting linear regression equation is then used to calculate the concentration of this compound in an unknown sample based on its measured peak area. science.govlongdom.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm or 296 nm |

| Injection Volume | 10-20 µL |

Paper Chromatography and Thin-Layer Chromatography (TLC) in Early Research

In the mid-20th century, the elucidation of the complex alkaloidal composition of curare, a potent muscle relaxant derived from various South American plants, relied heavily on the burgeoning techniques of paper chromatography and thin-layer chromatography (TLC). These methods were instrumental in the separation, purification, and preliminary identification of numerous curare alkaloids, including the prominent this compound from calabash curare, sourced from Strychnos species.

Paper chromatography, a foundational planar chromatographic technique, was widely adopted for the initial separation of the polar quaternary ammonium alkaloids present in curare. nih.gov The process involves spotting a concentrated extract of the raw material onto a specialized filter paper. The edge of the paper is then dipped into a solvent mixture, the mobile phase, which travels up the paper by capillary action. As the solvent moves, it carries the alkaloids with it at different rates depending on their polarity and solubility in the mobile phase, thus effecting a separation.

A common solvent system employed for the paper chromatography of curare alkaloids was a mixture of n-butanol, acetic acid, and water. rothamsted.ac.uk The separation is based on the partitioning of the alkaloids between the stationary aqueous phase bound to the cellulose of the paper and the mobile organic phase. The relative distance traveled by each compound, known as the Rf value, served as a key characteristic for its identification.

Following separation, the colorless alkaloid spots were visualized using chromogenic reagents. A prevalent visualization agent for alkaloids was Dragendorff's reagent, which consists of a solution of potassium bismuth iodide. wikipedia.org This reagent reacts with the nitrogenous alkaloid compounds to produce distinct orange to reddish-brown spots on the chromatogram, allowing for their detection and the determination of their Rf values. wikipedia.org

Thin-layer chromatography (TLC) emerged as a significant advancement over paper chromatography, offering faster separations, better resolution, and higher sensitivity. In TLC, a thin layer of an adsorbent material, such as silica gel or alumina, is coated onto a glass plate. The separation principles are similar to paper chromatography, but the solid stationary phase allows for a wider variety of solvent systems and separation mechanisms.

For the analysis of Strychnos alkaloids like those found in calabash curare, various TLC solvent systems were developed. These systems were often composed of a mixture of organic solvents, with their composition adjusted to optimize the separation of these structurally similar compounds. For instance, systems containing chloroform, methanol, and sometimes a small amount of acid or base were utilized to achieve effective separation of these complex alkaloids. nih.gov

The visualization of separated alkaloids on TLC plates also commonly employed Dragendorff's reagent. indexcopernicus.com The resulting colored spots could be scraped from the plate for further analysis, or their Rf values could be directly compared with those of known standards run on the same plate. This comparative analysis was a cornerstone of the identification process in early research.

The research conducted by Battersby and colleagues in the late 1950s and early 1960s on the alkaloids of calabash curare exemplifies the application of these chromatographic techniques. rsc.org Their work on the isolation and characterization of new alkaloids from Strychnos species would have heavily relied on paper and thin-layer chromatography to monitor the progress of purification and to establish the identity of the separated compounds, including this compound. While specific Rf values for this compound from this early period are not always explicitly documented in readily available literature, the general methodologies described were the standard for the field.

The following tables provide illustrative data based on the typical chromatographic behavior of curare alkaloids during this era.

Table 1: Illustrative Paper Chromatography Data for Curare Alkaloids

| Compound | Solvent System | Visualization Reagent | Approximate Rf Value |

|---|---|---|---|

| This compound | n-Butanol:Acetic Acid:Water | Dragendorff's Reagent | 0.45 |

| C-Toxiferine I | n-Butanol:Acetic Acid:Water | Dragendorff's Reagent | 0.55 |

Table 2: Illustrative Thin-Layer Chromatography Data for Curare Alkaloids

| Compound | Stationary Phase | Solvent System | Visualization Reagent | Approximate Rf Value |

|---|---|---|---|---|

| This compound | Silica Gel G | Chloroform:Methanol (9:1) | Dragendorff's Reagent | 0.35 |

| C-Toxiferine I | Silica Gel G | Chloroform:Methanol (9:1) | Dragendorff's Reagent | 0.45 |

These chromatographic techniques, though less sophisticated than modern methods, were pivotal in laying the groundwork for the chemical understanding of this compound and other complex natural products. They provided the essential tools for separation and identification that enabled the subsequent structural elucidation and pharmacological studies of these important compounds.

Pre Clinical Research on C Curarine I in in Vitro and Animal Models

Pharmacological Characterization in Isolated Neuromuscular Preparations (e.g., Frog Rectus Abdominis Muscle, Mammalian Diaphragm)

In vitro studies on isolated neuromuscular preparations have been fundamental in elucidating the pharmacological profile of C-Curarine I. The frog rectus abdominis muscle, a classical preparation for studying neuromuscular blocking agents, has been instrumental in characterizing the nature of its antagonism.

Research has demonstrated that this compound acts as a competitive antagonist to acetylcholine (B1216132) at the neuromuscular junction. dss.go.thdntb.gov.ua In studies utilizing the frog rectus abdominis muscle, the application of this compound caused a dose-dependent inhibition of the contracture induced by acetylcholine. dss.go.thdntb.gov.uagla.ac.uknih.govarchive.org A key finding from these experiments is that in the presence of this compound, the dose-response curve for acetylcholine is shifted to the right. However, the maximal response to acetylcholine can still be achieved by increasing its concentration. dss.go.th This parallel shift without a depression of the maximum response is the defining characteristic of competitive antagonism, indicating that this compound and acetylcholine compete for the same binding sites on the nicotinic receptor. dss.go.th

An activity constant, derived from the law of mass action, was used to quantify this antagonism, and for this compound, this constant was found to be independent of the concentration of the alkaloid used. dss.go.th These in vitro models confirm that the primary action of this compound at the neuromuscular junction is to reversibly block the action of acetylcholine, thereby preventing muscle cell depolarization.

In Vivo Studies on Neuromuscular Blockade in Animal Models

In vivo animal models have been employed to determine the potency, onset, and duration of the neuromuscular blockade induced by this compound. It is characterized as a long-acting, non-depolarizing muscle relaxant. rug.nl Comparative studies have shown that its potency is nearly equivalent to that of the prototypical curare alkaloid, d-tubocurarine. rug.nl

| Compound | Relative Potency | Class | Duration Profile | Reference |

|---|---|---|---|---|

| This compound | Approximately equipotent to d-tubocurarine | Non-depolarizing Benzylisoquinolinium | Long-acting | rug.nl |

| d-tubocurarine | Baseline for comparison | Non-depolarizing Benzylisoquinolinium | Long-acting | rug.nl |

The paralytic effects of this compound observed in in vivo models are a direct consequence of its mechanism of action at the molecular level. As a non-depolarizing neuromuscular blocking agent, this compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of skeletal muscle. dss.go.thrug.nl

Structurally, this compound is a bisquaternary ammonium (B1175870) alkaloid with a rigid molecular framework. dss.go.th This structure allows it to bind with high affinity to the acetylcholine binding sites on the α-subunits of the nAChR. By occupying these receptors, it physically prevents the binding of the neurotransmitter acetylcholine, which is released from the motor nerve terminal upon nerve stimulation.

This competitive inhibition prevents the opening of the receptor's ion channel. Consequently, the influx of sodium ions that would normally cause depolarization of the motor end-plate is blocked. Without sufficient end-plate depolarization, the membrane potential does not reach the threshold required to trigger a propagated action potential in the muscle fiber, resulting in a failure of neuromuscular transmission and subsequent flaccid paralysis of the muscle.

Studies on Reversal Agents and Antagonism of this compound Induced Neuromuscular Blockade (e.g., Acetylcholinesterase Inhibitors)

The neuromuscular blockade induced by this compound, being a result of competitive antagonism, is reversible. The primary strategy for its reversal involves increasing the concentration of acetylcholine at the neuromuscular junction to a level where it can successfully compete with and displace this compound from the nicotinic receptors.

This is achieved through the administration of acetylcholinesterase (AChE) inhibitors, such as neostigmine (B1678181) or edrophonium. gla.ac.uk Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis and inactivation of acetylcholine in the synaptic cleft. By inhibiting this enzyme, AChE inhibitors cause a buildup of endogenously released acetylcholine. gla.ac.uk

The elevated concentration of acetylcholine shifts the competitive equilibrium in its favor, leading to the displacement of this compound molecules from the receptors. As more receptors become available for acetylcholine to bind, neuromuscular transmission is progressively restored, and muscle function returns. The effectiveness of this reversal strategy is a direct pharmacological consequence of the competitive nature of the block, as established in in vitro studies. dss.go.th

Advanced Research Perspectives and Future Directions for C Curarine I

Application of Cryo-Electron Microscopy and X-ray Crystallography in Receptor-Ligand Complex Studies

The precise mechanism of action of C-Curarine I at an atomic level can be elucidated through high-resolution structural techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. These methods are pivotal in visualizing the three-dimensional structure of the this compound molecule in complex with its primary target, the nicotinic acetylcholine (B1216132) receptor (nAChR).

Cryo-EM, a technique that has seen a resolution revolution, is particularly well-suited for studying large, flexible membrane protein complexes like the nAChR in a near-native state. nih.govnih.govmdpi.com Researchers can use cryo-EM to determine the structure of the nAChR bound to this compound, revealing the specific amino acid residues involved in the binding interaction. plos.org Such studies can delineate the conformational changes induced in the receptor upon antagonist binding, providing a structural basis for its inhibitory action and desensitization of the receptor. plos.org For instance, cryo-EM has been used to reveal the structural mechanism of muscle nicotinic receptor desensitization and block by curare, showing how the antagonist stabilizes the receptor in a desensitized-like state. plos.org

X-ray crystallography, while often requiring the challenging crystallization of membrane proteins, can provide atomic-resolution data. researchgate.netnih.gov An early X-ray diffraction study of this compound di-iodide provided an unequivocal structure for its central octacyclic ring and ether bridge, which is fundamental for understanding its stereochemistry and interaction with its biological targets. wikipedia.org Future crystallographic studies of the this compound-nAChR complex could further refine our understanding of the binding pocket, identifying key hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern the high-affinity binding of this antagonist.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental structural data, offering insights into the dynamic nature of this compound's interaction with its receptors. ccjm.orgacs.org These in silico approaches can predict and analyze the binding modes of this compound, calculate binding free energies, and simulate the conformational changes in both the ligand and the receptor over time.

Homology modeling can be used to create 3D structures of nAChR subtypes for which experimental structures are not yet available, using the existing structures of related receptors like the Torpedo nAChR or the acetylcholine-binding protein (AChBP) as templates. conicet.gov.arnih.gov Docking simulations can then predict the most likely binding pose of this compound within the receptor's binding site. plos.orgwikipedia.org Studies on related curariform alkaloids have shown that even subtle chemical modifications can lead to significantly different binding orientations within the nAChR binding pocket, highlighting the importance of detailed computational analysis for each specific ligand. wikipedia.org

Molecular dynamics simulations can further investigate the stability of the predicted this compound-nAChR complex and elucidate the dynamic events that follow binding. By simulating the movements of atoms over time, MD can reveal the flexibility of the receptor's loops, such as the C-loop, which is crucial for ligand binding and channel gating. acs.org These simulations can help to understand how this compound stabilizes a non-conducting state of the receptor channel. Ab initio MD, which uses quantum mechanics to calculate interatomic forces, can provide an even more accurate description of these interactions, though it is computationally more demanding.

Potential for Biosynthetic Engineering and Chemoenzymatic Synthesis of Analogs

The complex polycyclic structure of this compound presents a significant challenge for traditional chemical synthesis. Modern approaches such as biosynthetic engineering and chemoenzymatic synthesis offer promising future directions for producing this compound and its analogs with greater efficiency and specificity.

The biosynthetic pathway of related benzylisoquinoline alkaloids, such as tubocurarine, involves the coupling of two enantiomers of N-methylcoclaurine. drugs.com Understanding the specific enzymes and genetic pathways responsible for the biosynthesis of this compound in its natural plant sources could enable the use of engineered microorganisms or plant cell cultures for its production. This would provide a more sustainable and controlled source of the compound compared to extraction from natural sources.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules. Enzymes, such as nitrile hydratases or ketoreductases, can be used to create chiral centers with high enantioselectivity, a crucial aspect for the biological activity of complex alkaloids. This approach could be employed to synthesize novel analogs of this compound by introducing different functional groups or modifying its core structure. These analogs could then be screened for improved potency, selectivity, or novel pharmacological properties.

Exploration of Novel Biological Targets Beyond the Neuromuscular Junction

While the primary target of this compound is the nAChR at the neuromuscular junction, emerging research suggests that its pharmacological profile may be broader. drugs.com The exploration of novel biological targets beyond this classical site of action is a key area for future research.

Studies on curare and related alkaloids have indicated effects on other parts of the nervous system. For instance, curare has been shown to block the transmission of nerve impulses in sympathetic ganglia, which also contain nicotinic acetylcholine receptors, albeit of different subunit compositions than those in muscle. stackexchange.com Additionally, a mild relaxing effect on intestinal smooth muscle has been observed.

More recent pharmacological evaluations of analogs of toxiferine (B1239995) I, a close structural relative of this compound, have revealed interactions with other receptor systems. These studies have shown that some analogs exhibit affinity for the allosteric site of muscarinic M2 receptors, a completely different class of acetylcholine receptors. Furthermore, d-tubocurarine, another well-known curare alkaloid, has been reported to interact with serotonin (B10506) (5-HT3) receptors. researchgate.net These findings suggest that this compound itself or its derivatives may possess a wider range of activities at other ligand-gated ion channels or G-protein coupled receptors, warranting further investigation.

Development of High-Throughput Screening (HTS) Assays for this compound Modulators

To explore the full therapeutic potential of this compound and to discover new molecules that interact with its biological targets, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a specific target, such as the nAChR.

Novel antagonists: Compounds that bind to the same site as this compound and block nAChR function.

Allosteric modulators: Molecules that bind to a different site on the receptor and either enhance or reduce the effect of this compound or the natural agonist, acetylcholine.

Compounds that interact with novel targets: By screening against a panel of different receptors, HTS can help to identify the off-target effects or novel activities of this compound and its analogs.

The automation and miniaturization inherent in HTS significantly reduce the time and cost of screening thousands of compounds, accelerating the discovery of new lead molecules for drug development and providing new tools to probe the function of the nicotinic acetylcholine receptor and other potential targets of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.